molecular formula C12H12F3N5O B6951168 N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951168
M. Wt: 299.25 g/mol
InChI Key: MJHSGFCGOUADDI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The tetrazolo[1,5-a]pyridine moiety in this compound is a fused ring system that includes both a tetrazole and a pyridine ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O/c13-12(14,15)6-9(7-1-2-7)16-11(21)8-3-4-20-10(5-8)17-18-19-20/h3-5,7,9H,1-2,6H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHSGFCGOUADDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(F)(F)F)NC(=O)C2=CC3=NN=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors in the presence of a nitrogen source such as sodium azide.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl carbinol.

    Incorporation of the Trifluoropropyl Group: This step may involve the use of trifluoropropyl halides or trifluoropropyl-substituted intermediates.

    Coupling with the Pyridine Ring: The final step involves coupling the tetrazole and pyridine rings, which can be facilitated by various coupling agents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and pyridine rings are known to interact with various enzymes and receptors, modulating their activity. The trifluoropropyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(1-cyclopropyl-3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds, such as:

    Tetrazole Derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities, but differ in their substituents and overall structure.

    Pyridine Derivatives: Compounds with a pyridine ring often have diverse applications in medicinal chemistry and materials science.

    Fluorinated Compounds: The presence of fluorine atoms in these compounds enhances their chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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